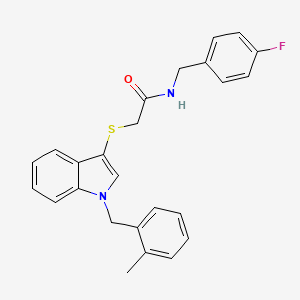

N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole-derived acetamide featuring a fluorinated benzyl group at the N-position of the indole core and a thioether linkage at the C3 position.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2OS/c1-18-6-2-3-7-20(18)15-28-16-24(22-8-4-5-9-23(22)28)30-17-25(29)27-14-19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRBNSLKKQMXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide” typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

Introduction of the Fluorobenzyl Group: This step involves the substitution of a hydrogen atom on the benzyl group with a fluorine atom, often using fluorinating agents.

Thioacetamide Linkage Formation: The final step involves the coupling of the indole and fluorobenzyl groups through a thioacetamide linkage, which can be achieved using thiolating agents and appropriate reaction conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions might target the thioacetamide linkage.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

Biologically, it could be explored for its potential as a pharmaceutical agent, given the presence of the indole moiety, which is common in many bioactive compounds.

Medicine

In medicine, it might be investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural features include:

- N-(4-fluorobenzyl) group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- 2-methylbenzyl substitution on indole : Steric effects may influence binding affinity.

- Thioether (S) linkage : Contrasts with sulfonyl (SO₂) or carbonyl (CO) groups in analogs, affecting electronic properties and target interactions .

Table 1: Structural Comparison with Analogs

Physicochemical Properties

Available data for analogs suggest trends in melting points, solubility, and stability:

- Melting Points : Thioether-containing analogs (e.g., compounds in ) show moderate melting points (133–170°C), influenced by substituent bulk and symmetry .

- Yields : Derivatives with benzylthio groups (e.g., 5h, 88% yield) demonstrate higher synthetic efficiency compared to ethylthio or methylthio variants (68–79%) .

- pKa : Sulfonyl analogs (e.g., ) exhibit higher predicted pKa (~11.69) due to electron-withdrawing effects, whereas thioethers (target compound) may have lower pKa (~8–9) .

Key Research Findings

Substituent Position Matters :

- 4-Fluorobenzyl groups enhance metabolic stability over 2- or 3-fluorinated analogs (e.g., ) .

- 2-Methylbenzyl on indole improves selectivity for hydrophobic binding pockets (observed in Bcl-2/Mcl-1 inhibitors) .

Thioether vs. Sulfonyl :

- Thioethers exhibit reversible binding kinetics, while sulfonyl groups form stronger hydrogen bonds but reduce membrane permeability .

Fluorination Impact :

- Fluorine atoms increase bioavailability and prolong half-life by reducing cytochrome P450-mediated metabolism .

Biological Activity

N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound notable for its complex molecular structure, which includes a fluorobenzyl group, an indole moiety, and a thioacetamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula of N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is . The presence of the fluorine atom is significant as it may enhance the compound's lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Weight | 425.52 g/mol |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

| InChI | InChI=1S/C25H23FN2OS/c1-18-6-2-3-7-20(18)15-28-16-24(22-8-4-5-9-23(22)28)30-17-25(29)27-14-19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) |

Research indicates that compounds with similar structures often act through various mechanisms, including enzyme inhibition and receptor modulation. Specifically, N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide may interact with key biological targets involved in cancer pathways and neuroprotection.

Case Studies and Research Findings

- Anticancer Activity : A study explored the effects of structurally related indole derivatives on cancer cell lines. The results indicated that compounds with similar thioacetamide linkages exhibited significant cytotoxicity against various cancer types, suggesting that N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide may also possess anticancer properties .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of fluorinated indole derivatives. It was found that these compounds could inhibit oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for enzymes such as tyrosinase (TYR). Studies demonstrated that similar compounds showed low micromolar IC50 values against TYR, indicating strong inhibitory activity .

Comparative Analysis

To better understand the biological activity of N-(4-fluorobenzyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-1H-indol-3-y]thioacetamide | Moderate anticancer activity | Chlorine substituent may alter activity |

| N-(4-bromobenzyl)-2-[1-(2-methylbenzyl)-1H-indol-3-y]thioacetamide | Significant neuroprotective effects | Bromine enhances lipophilicity |

| N-(4-fluorophenyl)-2-[5-(aralkyl/aryl)-1,3,4-thiazol derivatives] | Antimicrobial properties | Thiazole ring incorporation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.